![molecular formula C9H15NO B2562013 (NZ)-N-(2,3,3a,4,5,6,7,7a-octahydroinden-1-ylidene)hydroxylamine CAS No. 81256-04-4](/img/structure/B2562013.png)
(NZ)-N-(2,3,3a,4,5,6,7,7a-octahydroinden-1-ylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NZ-N-(2,3,3a,4,5,6,7,7a-octahydroinden-1-ylidene)hydroxylamine, also known as Octahydro-1H-inden-1-ylidenehydroxylamine, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of hydroxylamine and has been studied extensively for its ability to inhibit the activity of enzymes such as nitric oxide synthase and cyclooxygenase.
Mecanismo De Acción
The mechanism of action of NZ-N-(2,3,3a,4,5,6,7,7a-octahydroinden-1-ylidene)hydroxylamine involves the inhibition of the activity of enzymes such as nitric oxide synthase and cyclooxygenase. This inhibition leads to a decrease in the production of inflammatory mediators such as prostaglandins and nitric oxide. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NZ-N-(2,3,3a,4,5,6,7,7a-octahydroinden-1-ylidene)hydroxylamine are diverse and have been studied extensively. This compound has been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit the activity of enzymes such as cyclooxygenase. Additionally, it has been shown to have neuroprotective effects, which may be due to its antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using NZ-N-(2,3,3a,4,5,6,7,7a-octahydroinden-1-ylidene)hydroxylamine in lab experiments include its ability to inhibit the activity of enzymes such as nitric oxide synthase and cyclooxygenase, which may be useful in studying the role of these enzymes in various diseases. Additionally, this compound has been shown to have neuroprotective effects, which may be useful in studying the mechanisms underlying neurodegenerative diseases. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling due to its reactive nature.
Direcciones Futuras
There are several future directions for research on NZ-N-(2,3,3a,4,5,6,7,7a-octahydroinden-1-ylidene)hydroxylamine. One potential direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, this compound may have potential as a therapeutic agent in the treatment of various inflammatory conditions. Further research is needed to fully understand the mechanisms underlying its therapeutic effects and to determine its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of NZ-N-(2,3,3a,4,5,6,7,7a-octahydroinden-1-ylidene)hydroxylamine involves the reaction of hydroxylamine with octahydroindene. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon. The resulting compound is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform.
Aplicaciones Científicas De Investigación
NZ-N-(2,3,3a,4,5,6,7,7a-octahydroinden-1-ylidene)hydroxylamine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. In addition, it has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
(NZ)-N-(2,3,3a,4,5,6,7,7a-octahydroinden-1-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-10-9-6-5-7-3-1-2-4-8(7)9/h7-8,11H,1-6H2/b10-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCRTDFJYAUMOC-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCC2=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC\2C(C1)CC/C2=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.